2',5'-Diclorodifenil-3-ol

Descripción general

Descripción

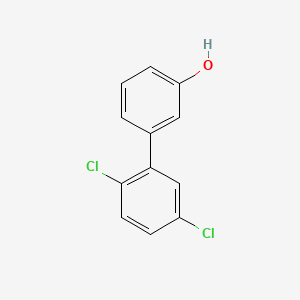

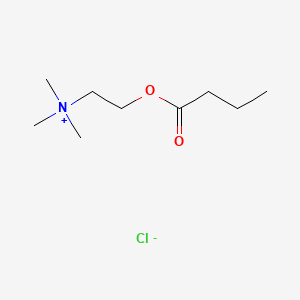

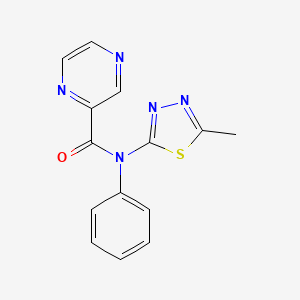

2',5'-dichlorobiphenyl-3-ol is an member of the class of hydroxybiphenyls formed formally by chlorination of biphenyl-3-ol at C-2' and -5'. It is a dichlorobenzene and a member of hydroxybiphenyls. It derives from a biphenyl-3-ol.

Aplicaciones Científicas De Investigación

Ciencias Ambientales

Biorremediación de PCB: “2’,5'-Diclorodifenil-3-ol” es un derivado de los bifenilos policlorados (PCB), que son contaminantes ambientales. Los estudios han demostrado que ciertas bacterias, como Burkholderia xenovorans LB400, pueden transformar derivados hidroxilados de 2,5-diclorodifenilo, lo cual es crucial para los esfuerzos de biorremediación .

Medicina

Investigación Farmacológica: Los derivados de bifenilo, incluidos los clorados como “2’,5'-Diclorodifenil-3-ol”, son estructuralmente significativos en la química medicinal. Se utilizan en la síntesis de varios fármacos y tienen aplicaciones en actividades antiinflamatorias, antibacterianas y antitumorales .

Agricultura

Desarrollo de Pesticidas: Las propiedades estructurales de los derivados de bifenilo los convierten en candidatos para el desarrollo de productos agrícolas. Su estabilidad química y su actividad biológica potencial pueden aprovecharse para crear pesticidas que se dirijan a plagas específicas sin dañar los cultivos .

Procesos Industriales

Síntesis Química: En los procesos industriales, los derivados de bifenilo se utilizan para sintetizar una amplia gama de productos químicos. Sus reacciones son similares a las del benceno y sufren una sustitución electrófila, lo cual es fundamental en la producción de diversos compuestos industriales .

Biotecnología

Estudios enzimáticos: La transformación de los PCB, incluido “2’,5'-Diclorodifenil-3-ol”, es un área de interés en la biotecnología. Comprender las enzimas y las bacterias involucradas en el proceso de degradación puede conducir a avances en las tecnologías de biorremediación .

Química Analítica

Desarrollo de Estándares: “2’,5'-Diclorodifenil-3-ol” puede utilizarse como un estándar analítico en la calibración de instrumentos y validación de métodos para detectar PCB en muestras ambientales, lo que garantiza la precisión y la confiabilidad en los procedimientos analíticos .

Ciencia de Materiales

OLED y Cristales Líquidos: Los derivados de bifenilo son intermediarios significativos en la producción de capas fluorescentes en diodos orgánicos emisores de luz (OLED) y como bloques de construcción para cristales líquidos. Sus propiedades electrónicas únicas los hacen valiosos en el desarrollo de tecnologías de visualización .

Farmacología

Síntesis de Fármacos: El núcleo de bifenilo, presente en “2’,5'-Diclorodifenil-3-ol”, es un componente estructural clave en una variedad de compuestos farmacológicamente activos. Está involucrado en la síntesis de fármacos que tratan afecciones que van desde el acné vulgar hasta el carcinoma de células basales .

Mecanismo De Acción

Target of Action

2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls Similar compounds have been shown to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .

Mode of Action

It is known that hydroxylated derivatives of dichlorobiphenyls can be transformed by certain bacteria, such as burkholderia xenovorans lb400 . This transformation process likely involves the interaction of the compound with various enzymes within the bacterium, leading to changes in the compound’s structure and properties .

Biochemical Pathways

For instance, a study on a related compound, 3,3’-dichlorobiphenyl-4-ol, showed that it altered the expression of genes governing fatty acid metabolism .

Pharmacokinetics

A related compound, 3,3’-dichlorobiphenyl, has been found in human serum, suggesting that it can be absorbed and distributed within the body .

Result of Action

Related compounds have been shown to cause various detrimental effects, including immunotoxicity, neurotoxicity, developmental toxicity, and reproductive toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dichlorobiphenyl-3-ol. For instance, the presence of certain bacteria can enhance the degradation of this compound . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.

Análisis Bioquímico

Biochemical Properties

2’,5’-Dichlorobiphenyl-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and other enzymes . These interactions are crucial as they can alter the biochemical pathways and processes within the cells.

Cellular Effects

The effects of 2’,5’-Dichlorobiphenyl-3-ol on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in mitochondrial oxidative stress in mammalian cells . This indicates its potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, 2’,5’-Dichlorobiphenyl-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dichlorobiphenyl-3-ol change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that its impact can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of 2’,5’-Dichlorobiphenyl-3-ol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, certain dosages have been observed to cause changes in liver function and immune response in rodents . Understanding these dosage effects is crucial for determining safe exposure levels.

Metabolic Pathways

2’,5’-Dichlorobiphenyl-3-ol is involved in various metabolic pathways. It interacts with enzymes such as biphenyl 2,3-dioxygenases, which play a role in its degradation . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s overall impact on the organism.

Transport and Distribution

Within cells and tissues, 2’,5’-Dichlorobiphenyl-3-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.

Subcellular Localization

The subcellular localization of 2’,5’-Dichlorobiphenyl-3-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its precise role within the cell and its overall impact on cellular processes.

Propiedades

IUPAC Name |

3-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLNQOPCMALNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202176 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-29-6 | |

| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

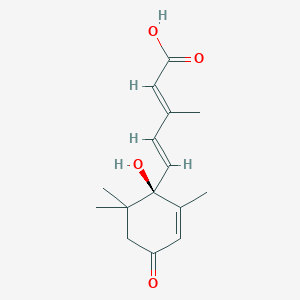

![(1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1219858.png)

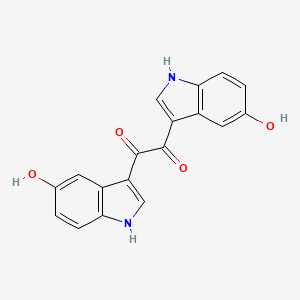

![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)

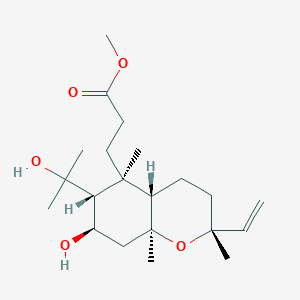

![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B1219874.png)

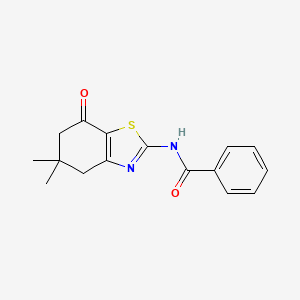

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)